molecular formula C47H90O6 B038814 1,3-Distearyl-2-octanoylglycerol CAS No. 121043-30-9

1,3-Distearyl-2-octanoylglycerol

Cat. No.: B038814
CAS No.: 121043-30-9
M. Wt: 752.2 g/mol
InChI Key: ROSIALNPQYBSCH-RBMVYKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Distearyl-2-octanoylglycerol is a triglyceride compound with the molecular formula C46H90O6. It is a mixed triglyceride, meaning it contains different fatty acid chains at its three positions on the glycerol backbone. This compound is often used in scientific research, particularly in studies related to lipid metabolism and pancreatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Distearyl-2-octanoylglycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of enzymes such as lipases to catalyze the esterification reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Distearyl-2-octanoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 1,3-distearyl-2-octanoylglycerol involves its hydrolysis by pancreatic lipase. The enzyme specifically targets the ester bonds at the 1 and 3 positions of the glycerol backbone, releasing stearic acid and octanoic acid. These fatty acids are then absorbed and metabolized by the body. The rate-limiting step in this process is the hydrolysis of the fatty acids, which determines the overall rate of metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Distearyl-2-octanoylglycerol is unique due to the presence of octanoic acid at the 2 position, which imparts distinct physical and chemical properties. This structural variation influences its hydrolysis rate, metabolic pathways, and applications in scientific research .

Properties

IUPAC Name

(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIALNPQYBSCH-RBMVYKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923644
Record name 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121043-30-9
Record name 1,3-Distearyl-2-octanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Distearyl-2-octanoylglycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Distearyl-2-octanoylglycerol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Distearyl-2-octanoylglycerol
Reactant of Route 4
Reactant of Route 4
1,3-Distearyl-2-octanoylglycerol
Reactant of Route 5
Reactant of Route 5
1,3-Distearyl-2-octanoylglycerol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Distearyl-2-octanoylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.